N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine
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Overview
Description
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl sulfanyl group and a methoxybenzyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenyl thiol onto the pyrimidine ring, often facilitated by a base such as sodium hydride or potassium carbonate.
Attachment of the Methoxybenzyl Amine Group: The final step involves the coupling of the methoxybenzyl amine to the pyrimidine ring, which can be achieved through reductive amination or other amine coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.
Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-{[(4-bromophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine
- N-(6-{[(4-fluorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine
Uniqueness
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine is unique due to the presence of the chlorophenyl sulfanyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different halogen substitutions, potentially leading to different reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-N-[(3-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-14-23-17(13-26-19-8-6-16(21)7-9-19)11-20(24-14)22-12-15-4-3-5-18(10-15)25-2/h3-11H,12-13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOXKFTLMFIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC(=CC=C2)OC)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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